DJ4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16N4OS |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

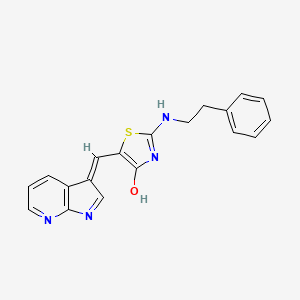

2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol |

InChI |

InChI=1S/C19H16N4OS/c24-18-16(11-14-12-22-17-15(14)7-4-9-20-17)25-19(23-18)21-10-8-13-5-2-1-3-6-13/h1-7,9,11-12,24H,8,10H2,(H,21,23)/b14-11+ |

InChI Key |

BGDWYKUGZZKWEZ-SDNWHVSQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC2=NC(=C(S2)/C=C/3\C=NC4=C3C=CC=N4)O |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=C(S2)C=C3C=NC4=C3C=CC=N4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DJ4: A-Technical Guide to a Novel ROCK and MRCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ4 is a novel, potent, and selective small molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα and MRCKβ). These kinase families are critical regulators of cytoskeletal dynamics, playing pivotal roles in cell proliferation, migration, and invasion. Dysregulation of the ROCK and MRCK signaling pathways is implicated in the pathology of numerous diseases, most notably cancer, where they contribute to tumor progression and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROCK and MRCK kinases. By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling cascades that regulate actin-myosin contractility and cytoskeletal organization. The simultaneous inhibition of both ROCK and MRCK pathways by this compound leads to a more pronounced anti-migratory and anti-invasive effect in cancer cells compared to inhibitors that target only one of these kinase families.

Quantitative Data

The inhibitory potency of this compound and its analogs has been characterized through both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ROCK1 | ~5[1] |

| ROCK2 | ~50[1] |

| MRCKα | ~10[1] |

| MRCKβ | ~100[1] |

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H1299 | Non-Small Cell Lung Cancer | 0.44[2] |

| H460 | Non-Small Cell Lung Cancer | 9.53[2] |

| MV4-11 | Acute Myeloid Leukemia | 0.05[3] |

| MOLM-13 | Acute Myeloid Leukemia | 0.15[3] |

| OCI-AML2 | Acute Myeloid Leukemia | 0.63[3] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.81[3] |

| HL-60 | Acute Myeloid Leukemia | 0.93[3] |

| U937 | Acute Myeloid Leukemia | 1.68[3] |

Table 3: Inhibitory Activity of this compound Analogs against ROCK1

| Compound | % Inhibition of MYPT1 Phosphorylation (at 1 µM) |

| DJ110 | >50%[4] |

| DJ-Allyl | >50%[4] |

| DJE4 | >50%[4] |

| DJ-Morpholine | >50%[4] |

Signaling Pathways

This compound exerts its effects by inhibiting two key signaling pathways that regulate the actin cytoskeleton: the RhoA-ROCK pathway and the Cdc42-MRCK pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Biochemical Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ROCK and MRCK kinases.

-

Reagents and Materials :

-

Recombinant human ROCK1, ROCK2, MRCKα, and MRCKβ kinases.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

ATP.

-

Substrate peptide (e.g., a fluorescently labeled peptide derived from S6 ribosomal protein).

-

This compound inhibitor stock solution (in DMSO).

-

384-well assay plates.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure :

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the recombinant kinase to the wells of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents and Materials :

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound inhibitor stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control and determine the IC50 value.

-

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Reagents and Materials :

-

Cancer cell lines.

-

Complete cell culture medium.

-

This compound inhibitor stock solution (in DMSO).

-

6-well cell culture plates.

-

Crystal violet staining solution (0.5% crystal violet in methanol/water).

-

-

Procedure :

-

Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

After treatment, harvest the cells and plate a low, known number of viable cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubate the plates in a drug-free medium for 10-14 days, allowing colonies to form.[5]

-

After the incubation period, wash the colonies with PBS, fix them with a fixing solution (e.g., methanol), and stain with crystal violet solution for at least 1 hour.[5]

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the control group.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

-

Reagents and Materials :

-

Cancer cell lines.

-

Complete cell culture medium.

-

This compound inhibitor stock solution (in DMSO).

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

-

-

Procedure :

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[6]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[7] The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Reagents and Materials :

-

Cancer cell lines.

-

Complete cell culture medium.

-

This compound inhibitor stock solution (in DMSO).

-

Annexin V-FITC (or another fluorochrome conjugate).

-

Propidium Iodide (PI) or another viability dye.

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[8]

-

Flow cytometer.

-

-

Procedure :

-

Treat cells with this compound or DMSO for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.[8]

-

Add Annexin V-FITC and PI to the cell suspension.[8]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

-

Analyze the stained cells by flow cytometry.

-

Distinguish between different cell populations:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of this compound's downstream targets, such as MYPT1 and MLC2.

-

Reagents and Materials :

-

Cancer cell lines.

-

This compound inhibitor stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr696) and phosphorylated MLC2 (e.g., p-MLC2 Ser19), as well as total MYPT1 and MLC2 antibodies.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure :

-

Treat cells with this compound or DMSO for the specified time.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-MYPT1) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., total MYPT1) or a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Conclusion

This compound is a potent dual inhibitor of ROCK and MRCK kinases with a clear ATP-competitive mechanism of action. Its ability to disrupt key signaling pathways controlling the actin cytoskeleton translates into significant anti-proliferative, pro-apoptotic, and anti-migratory effects in various cancer cell models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound and similar multi-kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Dual ROCK/MRCK Inhibitor DJ4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) inhibitor, DJ4. This document details its mechanism of action, biochemical and cellular activities, and summarizes key experimental data and protocols for its investigation.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor of ROCK1, ROCK2, MRCKα, and MRCKβ kinases.[1][2] These kinases are crucial downstream effectors of the RhoA and Cdc42 signaling pathways, respectively, which are centrally involved in regulating the actin cytoskeleton.[3] Dysregulation of these pathways is implicated in the pathobiology of numerous diseases, including cancer, by promoting cell migration, invasion, and proliferation.[4] By simultaneously targeting both ROCK and MRCK, this compound presents a promising therapeutic strategy to counteract the plasticity of cancer cell motility.[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of ROCK and MRCK, thereby preventing the phosphorylation of their downstream substrates.[5] This dual inhibition leads to the disruption of stress fiber formation, a key process in cell contraction and motility, and ultimately impedes cancer cell migration and invasion.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

Data sourced from MedchemExpress.[2]

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| AML Cell Line | IC50 (µM) |

| MV4-11 | 0.05 ± 0.02 |

| MOLM-13 | 0.15 ± 0.03 |

| OCI-AML2 | 0.63 ± 0.07 |

| OCI-AML3 | 0.81 ± 0.12 |

| HL-60 | 0.93 ± 0.05 |

| U937 | 1.68 ± 0.70 |

Data sourced from Golla et al., 2021.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by this compound and the workflows of key experimental assays are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: ROCK and MRCK Signaling Pathways Targeted by this compound.

Experimental Workflows

Caption: Workflow for Cell Migration and Invasion Assays.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ROCK or MRCK.

-

Reaction Setup : In a 96-well plate, combine the respective kinase (ROCK1, ROCK2, MRCKα, or MRCKβ), a suitable substrate (e.g., recombinant MYPT1), and varying concentrations of this compound in a kinase reaction buffer.[8][9]

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[8][9]

-

Detection : Stop the reaction and detect the level of substrate phosphorylation. This can be achieved through various methods, including:

-

ELISA-based assay : Use a primary antibody specific to the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. Measure the absorbance to quantify phosphorylation.[8][9]

-

Western Blot : Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

-

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.[5]

-

Cell Seeding : Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[5]

-

Wound Creation : Once confluent, use a sterile pipette tip to create a linear "scratch" in the monolayer.[10]

-

Treatment : Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing the desired concentration of this compound or a vehicle control.[10]

-

Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.[11]

-

Analysis : Measure the width of the scratch at different points for each time point and condition. Calculate the rate of wound closure to determine the effect of this compound on cell migration.[11]

Transwell Invasion Assay

This assay evaluates the impact of this compound on the ability of cells to invade through an extracellular matrix barrier.[3]

-

Chamber Preparation : Coat the porous membrane of a transwell insert (typically 8 µm pore size) with a layer of Matrigel or a similar basement membrane extract.

-

Cell Seeding : Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the coated transwell insert.

-

Treatment and Chemoattraction : In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) and the desired concentration of this compound or vehicle control.[3]

-

Incubation : Incubate the plate for a period sufficient for the cells to invade through the Matrigel and the membrane (typically 24-48 hours).

-

Quantification : Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.[4]

-

Cell Treatment : Culture cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvest : Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation : Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice or at -20°C.[4]

-

Staining : Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V and propidium iodide (PI) staining.[1]

-

Cell Treatment : Treat cells with different concentrations of this compound or a vehicle control for the desired time.

-

Cell Harvest : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry : Analyze the stained cells by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

In Vivo Studies

Preclinical studies in murine models of acute myeloid leukemia (AML) have demonstrated the in vivo efficacy of this compound. Intraperitoneal administration of this compound in mice bearing AML xenografts resulted in a significant reduction in disease progression and an increase in overall survival compared to vehicle-treated controls. These studies highlight the therapeutic potential of this compound in a preclinical setting.

Conclusion

This compound is a potent dual inhibitor of ROCK and MRCK kinases with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to disrupt key signaling pathways involved in cell migration and invasion makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of this compound, a novel inhibitor of Rock and Mrck kinases, as an anticancer agent - Blacklight [etda.libraries.psu.edu]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia [mdpi.com]

- 7. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

The Emergence of DJ4: A Potent Dual Inhibitor of ROCK and MRCK for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of the Novel Kinase Inhibitor DJ4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic cancer remains a formidable challenge in oncology, driving the search for novel therapeutic agents that can effectively target the complex processes of cell migration and invasion. This technical guide delves into the discovery, synthesis, and biological characterization of this compound, a novel small molecule inhibitor. This compound has been identified as a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK). This document provides a comprehensive overview of the preclinical data supporting this compound's potential as an anti-cancer agent, including detailed experimental protocols and a summary of its quantitative effects on various cancer cell lines. Furthermore, it elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in the field of oncology and kinase inhibitor development.

Introduction: Targeting Cancer Cell Plasticity

The metastatic cascade, a primary driver of cancer-related mortality, involves intricate changes in cell morphology, adhesion, and motility. The plasticity of cancer cells, allowing them to switch between different modes of migration, presents a significant hurdle for targeted therapies. Key regulators of this plasticity are the Rho GTPases, particularly RhoA and Cdc42, and their downstream effectors, ROCK and MRCK kinases.[1] These kinases play pivotal roles in actin cytoskeleton dynamics, stress fiber formation, and actomyosin contractility, all of which are crucial for cancer cell migration and invasion.[2]

Recognizing the compensatory roles of ROCK and MRCK in cell migration, a strategy of dual inhibition presents a promising therapeutic approach.[2] This led to the identification and development of this compound, chemically known as (5Z)-2-((5-(1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)ethyl acetate, a novel compound designed to simultaneously target both kinase families.[1][3]

Discovery and Synthesis of this compound

This compound was identified as a potent inhibitor of ROCK and MRCK kinases through a focused drug discovery effort.[1] While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available, it is known to have been synthesized at the Organic Synthesis Core of the Penn State College of Medicine.[4] The synthesis of its core components and related analogs suggests a synthetic route likely involving a Knoevenagel condensation. This reaction would involve the condensation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with a substituted 2-aminothiazol-4(5H)-one derivative.

A proposed, illustrative synthetic scheme is presented below. It is important to note that this represents a plausible route based on known chemical reactions for similar compounds, and the precise, optimized conditions for the synthesis of this compound are not publicly documented.

Mechanism of Action: Dual Inhibition of ROCK and MRCK

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of ROCK1, ROCK2, MRCKα, and MRCKβ.[5] These kinases are crucial downstream effectors of the RhoA and Cdc42 signaling pathways, respectively. By inhibiting these kinases, this compound disrupts the phosphorylation of key substrates involved in cytoskeletal organization and cell contractility.

The RhoA/ROCK Signaling Pathway

The RhoA GTPase, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of MLC Phosphatase (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits its phosphatase activity, further increasing MLC phosphorylation. This cascade leads to the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion.[3][4]

The Cdc42/MRCK Signaling Pathway

Similar to the RhoA/ROCK pathway, the Cdc42 GTPase activates MRCK. MRCK also phosphorylates MLC and other substrates, contributing to the regulation of cell polarity and migration. The dual inhibition of both ROCK and MRCK by this compound provides a more comprehensive blockade of the signaling networks that drive cancer cell motility.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its target kinases and different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

| Data sourced from MedChemExpress.[5] |

Table 2: In Vitro Cytotoxicity of this compound in Human Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (µM) |

| MOLM-13 | 0.05 |

| MV4-11 | 0.26 |

| OCI-AML2 | 0.84 |

| OCI-AML3 | 1.68 |

| HL-60 | 0.56 |

| U937 | 1.23 |

| Data from a 24-hour treatment period.[3][4] |

Table 3: In Vitro Cytotoxicity of this compound in Primary AML Patient Cells

| Patient Sample | IC50 (µM) |

| AML Patient 1 | 0.264 |

| AML Patient 2 | 13.43 |

| Data from a 24-hour treatment period.[3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.

Cell-Free (Biochemical) Kinase Activity Assays

The inhibitory activity of this compound against ROCK and MRCK kinases was determined using in vitro kinase activity assays. A typical protocol involves:

-

Incubation of the recombinant kinase with a specific substrate and ATP in a reaction buffer.

-

Addition of varying concentrations of this compound to the reaction mixture.

-

Measurement of substrate phosphorylation, often through methods like radiometric assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.

-

Calculation of IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (MTS Assay)

The cytotoxic effects of this compound on cancer cells were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The general procedure is as follows:

-

Seeding of cancer cells in 96-well plates at a specific density.

-

Treatment of the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).[2][4]

-

Addition of the MTS reagent to each well.

-

Incubation to allow for the conversion of MTS to formazan by viable cells.

-

Measurement of the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Calculation of cell viability as a percentage of the untreated control and determination of IC50 values.[4]

Apoptosis Assay (Annexin V Staining)

The induction of apoptosis by this compound was quantified using Annexin V staining followed by flow cytometry. The protocol generally includes:

-

Treatment of cancer cells with different concentrations of this compound for a specified time.

-

Harvesting and washing of the cells.

-

Resuspension of cells in an Annexin V binding buffer.

-

Staining of the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide, PI, to distinguish necrotic from apoptotic cells).

-

Analysis of the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).[4]

Immunoblot Analysis

To confirm the mechanism of action of this compound, immunoblotting was used to assess the phosphorylation status of downstream targets of ROCK. A standard protocol is as follows:

-

Treatment of cancer cells with this compound for a defined period.

-

Lysis of the cells to extract total protein.

-

Quantification of protein concentration.

-

Separation of proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Blocking of the membrane to prevent non-specific antibody binding.

-

Incubation with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-MYPT1, MYPT1, p-MLC2, MLC2) and a loading control (e.g., GAPDH).

-

Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection of the protein bands using a chemiluminescent substrate and imaging system.[4]

Preclinical Anti-Cancer Effects of this compound

Preclinical studies have demonstrated a range of anti-cancer activities for this compound in various cancer models.

-

Inhibition of Migration and Invasion: this compound significantly inhibits the migration and invasion of multiple cancer cell lines in a concentration-dependent manner. For instance, at a concentration of 5 µM, this compound reduced the migration of lung and breast cancer cells by 2.7 and 5.5-fold, respectively.[1]

-

Cell Cycle Arrest: Treatment with this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells through the intrinsic pathway. This is evidenced by increased Annexin V staining and the cleavage of caspase-3 and PARP.[4]

-

In Vivo Efficacy: In preclinical murine models of acute myeloid leukemia (AML), administration of this compound resulted in a reduction in disease progression and an increase in overall survival compared to vehicle-treated controls.[3][4]

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for cancer therapy due to its novel mechanism of dual ROCK and MRCK inhibition. The data presented in this guide highlight its potent anti-migratory, anti-proliferative, and pro-apoptotic effects across a range of cancer types, including AML. The favorable in vivo efficacy and the well-defined mechanism of action provide a strong rationale for its further development.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Further optimization of the this compound chemical scaffold could lead to the development of analogs with enhanced potency, selectivity, and drug-like properties. Ultimately, the continued investigation of this compound and similar dual ROCK/MRCK inhibitors holds significant promise for the development of new and effective treatments for metastatic cancers.

References

- 1. This compound Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia [mdpi.com]

- 2. Characterization of Anticancer Effects of the Analogs of this compound, a Novel Selective Inhibitor of ROCK and MRCK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of this compound, a novel inhibitor of Rock and Mrck kinases, as an anticancer agent - Blacklight [etda.libraries.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Anticancer Effects of the Analogs of this compound, a Novel Selective Inhibitor of ROCK and MRCK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DJ-1 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified for its association with early-onset Parkinson's disease, the protein DJ-1 (also known as PARK7) has emerged as a critical player in the landscape of cancer biology.[1] This multifunctional protein is broadly expressed and participates in a myriad of cellular processes, including transcriptional regulation, oxidative stress responses, and mitochondrial function.[2][3] In the context of oncology, DJ-1 predominantly functions as an oncogene, with its overexpression being a common feature across a wide spectrum of human cancers.[4][5] Elevated levels of DJ-1 are frequently correlated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for novel anti-cancer strategies.[3][6] This technical guide provides a comprehensive overview of the role of DJ-1 in cancer research, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and functional impact, and providing detailed methodologies for its study.

Data Presentation: Quantitative Analysis of DJ-1 in Cancer

The upregulation of DJ-1 is a consistent finding in numerous malignancies, often correlating with more aggressive disease phenotypes and poorer patient outcomes. The following tables summarize key quantitative data from various studies.

| Cancer Type | Upregulation of DJ-1 (% of cases) | Fold Change (compared to normal tissue) | Association with Clinicopathological Parameters | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | 86% | >5.5-fold in cisplatin-resistant cells | Correlates with poor survival and relapse. | [7] |

| Breast Cancer | 79% (invasive) | Significantly higher in HR+ subtypes (P = 7.64 × 10⁻⁷) | Associated with poor prognosis in HR+ subtype. | [4][7] |

| Colorectal Cancer (CRC) | 68.5% | TNM stage-dependent increase | Associated with larger tumor size and advanced clinical stages. | [8] |

| Pancreatic Cancer (PDAC) | 68.5% | - | Correlates with tumor stage and shorter overall survival. | [9] |

| Thyroid Cancer | 94.6% (overall) | - | Expressed in 100% of papillary, 89.5% of follicular, 92.3% of medullary, and 88.9% of anaplastic cases. | [7] |

| Glioblastoma | 85% | - | - | [7] |

| Prostate Cancer | 86% | - | Correlates with reduced survival. | [7] |

| Gastric Cancer | 66.7% | - | Associated with tumor depth, lymph node metastasis, and advanced clinical stage. | [10] |

| Supraglottic Squamous Cell Carcinoma (SSCC) | 88.5% | - | Linked to nodal status and shortened overall survival. | [11] |

| Small-Cell Lung Cancer (SCLC) | 51.7% | >2-fold in multidrug-resistant cells | Correlates with survival time. | [12] |

| Functional Impact of DJ-1 | Assay | Cell Line(s) | Key Quantitative Findings | Reference(s) |

| Proliferation | MTT Assay | MHCC-97L (Hepatocellular Carcinoma) | Overexpression increased proliferation rate. | [13] |

| Colony Formation | ECA-109 (Esophageal Squamous Cell Carcinoma) | Overexpression promoted colony formation. | [14] | |

| Apoptosis | Flow Cytometry (Annexin V) | U2OS (Osteosarcoma) | Knockdown doubled the rate of hypoxia-induced apoptosis. | [1] |

| Western Blot (Caspase-3 cleavage) | Thyroid Carcinoma Cells | Downregulation sensitized cells to TRAIL-induced apoptosis. | [15] | |

| Invasion & Metastasis | Transwell Invasion Assay | MCF-7, MDA-MB-231 (Breast Cancer) | Overexpression increased invasion capacity. | [6] |

| Transwell Migration Assay | SW480, SW620 (Colon Cancer) | Overexpression increased migration. Knockdown repressed migration. | [16] | |

| In vivo metastasis model | Pancreatic Ductal Adenocarcinoma cells | Knockdown inhibited metastasis. | [9] |

Key Signaling Pathways Involving DJ-1

DJ-1 exerts its oncogenic functions by modulating several critical signaling pathways that govern cell survival, proliferation, and stress responses.

The PTEN/PI3K/Akt Pathway

A central mechanism of DJ-1's pro-survival activity is its negative regulation of the tumor suppressor PTEN.[17] By inhibiting PTEN, DJ-1 promotes the activation of the PI3K/Akt signaling cascade, a key pathway for cell growth, proliferation, and survival.[7][18] This interaction leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[18] Studies have shown a negative correlation between DJ-1 and PTEN expression in primary breast and gastric cancer samples.[10][17]

The MAPK/ERK Pathway

DJ-1 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK cascade, which is crucial for cell proliferation, differentiation, and survival.[2] In pancreatic cancer, DJ-1 has been shown to promote cell migration and invasion by activating the ERK/SRC phosphorylation cascade.[9] DJ-1 can also protect cells from apoptosis by sequestering death-associated protein (Daxx) in the nucleus, thereby preventing the activation of the apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of the pro-apoptotic JNK and p38 MAPK pathways.[2]

Oxidative Stress Response and Nrf2 Stabilization

A key function of DJ-1 is its role as a redox-sensitive chaperone that protects cells from oxidative stress.[15] DJ-1 stabilizes the transcription factor Nrf2, a master regulator of the antioxidant response, by preventing its interaction with Keap1, which targets Nrf2 for degradation.[15] This leads to the increased expression of antioxidant enzymes, conferring a survival advantage to cancer cells under conditions of high oxidative stress.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of DJ-1 in a cancer context. Below are outlines for key experimental procedures.

Western Blot Analysis for DJ-1 Expression

This technique is used to quantify the amount of DJ-1 protein in cell lysates or tissue extracts.

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize in lysis buffer on ice.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DJ-1 (e.g., rabbit anti-DJ-1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize DJ-1 band intensity to a loading control (e.g., β-actin or GAPDH).

-

siRNA-Mediated Knockdown of DJ-1

This method is used to specifically reduce the expression of DJ-1 to study its functional role.

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Prepare two tubes per condition: one with DJ-1 specific siRNA (e.g., 20 pmol) in serum-free medium, and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the contents of the two tubes and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complex to the cells dropwise.

-

Include a non-targeting siRNA control.

-

-

Post-Transfection:

-

Incubate cells for 48-72 hours.

-

Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, or functional assays).

-

Immunohistochemistry (IHC) for DJ-1 in Tumor Tissues

IHC allows for the visualization of DJ-1 protein expression and localization within the context of tissue architecture.

-

Tissue Preparation:

-

Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against DJ-1 (e.g., mouse anti-DJ-1, 1:200 dilution) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

-

Visualization and Analysis:

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze staining intensity and percentage of positive cells under a microscope.

-

Conclusion

DJ-1 has unequivocally been established as a significant oncogenic protein, driving key aspects of cancer progression, including enhanced cell survival, proliferation, and metastasis, as well as resistance to therapy. Its intricate involvement in fundamental signaling pathways such as the PTEN/PI3K/Akt and MAPK cascades, coupled with its role in mitigating oxidative stress, positions it as a central node in the cancer cell's survival network. The consistent upregulation of DJ-1 across a multitude of cancer types underscores its potential as both a valuable biomarker for diagnosis and prognosis and a promising therapeutic target. Further research into the precise molecular mechanisms of DJ-1 action and the development of specific inhibitors will be pivotal in translating our understanding of this multifaceted protein into novel and effective cancer treatments.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. protocols.io [protocols.io]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 12. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. pls.scienze.unipd.it [pls.scienze.unipd.it]

- 15. pnas.org [pnas.org]

- 16. corning.com [corning.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

The Kinase Inhibitor DJ4: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

DJ4 is a novel, potent, and ATP-competitive small molecule inhibitor with significant anti-cancer properties. This document provides an in-depth technical overview of the biological activity and molecular targets of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. This compound primarily targets Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), key regulators of cancer cell migration, invasion, and proliferation. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

Metastatic cancers remain a significant challenge in oncology, driving the need for novel therapeutic strategies that target the molecular machinery of cancer cell dissemination. The Rho family of small GTPases, including RhoA and Cdc42, are central players in regulating the cytoskeletal dynamics required for cell motility and invasion. Downstream of these GTPases, the serine/threonine kinases ROCK1/2 and MRCKα/β are critical effectors that mediate the formation of stress fibers and actomyosin contractility. The dual inhibition of these kinase families presents a promising strategy to abrogate cancer cell migration and invasion. This compound, with the chemical name (5Z)-2-[-5-(1H-pyrrolo[2,3-b]pyridine-3-ylmethylene)-1,3-thiazol-4(5H)-one], has emerged as a potent inhibitor of both ROCK and MRCK kinases, demonstrating significant anti-cancer activity in various preclinical models.

Biological Activity of this compound

This compound exhibits a range of biological activities that contribute to its anti-cancer effects. These activities have been characterized in multiple cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.

-

Inhibition of Cancer Cell Migration and Invasion: this compound potently inhibits the migration and invasion of various cancer cell types in a concentration-dependent manner.[1] Time-lapse microscopy has shown that this compound significantly reduces the migration rate of lung and breast cancer cells.[1]

-

Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to the accumulation of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.[1]

-

Activation of the Intrinsic Apoptotic Pathway: this compound induces programmed cell death in cancer cells through the activation of the intrinsic apoptotic pathway.[1] This is evidenced by an increase in Annexin V-positive cells and the modulation of apoptosis-regulating proteins.[2]

-

Disruption of Stress Fiber Formation: As a potent inhibitor of ROCK and MRCK, this compound effectively blocks the formation of actin stress fibers, which are crucial for cell contractility and motility.[1]

-

Cytotoxic Effects in Acute Myeloid Leukemia (AML): this compound has demonstrated dose-dependent cytotoxic and pro-apoptotic effects in human AML cell lines and primary patient cells while largely sparing normal hematopoietic cells.[3][4] In preclinical murine models of AML, this compound treatment led to a reduction in disease progression and an increase in overall survival.[3][4]

Molecular Targets of this compound

The primary molecular targets of this compound are the serine/threonine kinases ROCK1, ROCK2, MRCKα, and MRCKβ.[1] this compound acts as an ATP-competitive inhibitor of these kinases.[5]

-

ROCK1 and ROCK2: These kinases are key effectors of the RhoA signaling pathway. By inhibiting ROCK1 and ROCK2, this compound prevents the phosphorylation of downstream substrates such as Myosin Light Chain (MLC2) and the myosin-binding subunit of MLC phosphatase (MYPT1).[3] This leads to a disruption of actomyosin contractility and stress fiber formation.

-

MRCKα and MRCKβ: These kinases are downstream effectors of Cdc42. Inhibition of MRCKα and MRCKβ by this compound also contributes to the disruption of the actin cytoskeleton and the inhibition of cell migration and invasion.[1]

A kinome screen has revealed that this compound is a multi-kinase inhibitor, also showing significant inhibition of FLT3, KIT, and several cyclin-dependent kinases (CDKs).[2] This poly-pharmacological profile may contribute to its overall anti-cancer efficacy.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

Data sourced from MedchemExpress and Kale et al., 2014.[5]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.05 ± 0.02 |

| MOLM-13 | Acute Myeloid Leukemia | 0.15 ± 0.03 |

| OCI-AML2 | Acute Myeloid Leukemia | 0.63 ± 0.07 |

| OCI-AML3 | Acute Myeloid Leukemia | 0.81 ± 0.12 |

| HL-60 | Acute Myeloid Leukemia | 0.93 ± 0.05 |

| U937 | Acute Myeloid Leukemia | 1.68 ± 0.70 |

| H1299 | Non-Small Cell Lung Cancer | 0.44 |

| H460 | Non-Small Cell Lung Cancer | 9.53 |

Data for AML cell lines sourced from Golla et al., 2021.[3][4] Data for NSCLC cell lines sourced from Kale et al., 2023.[6]

Table 3: Cytotoxic and Pro-apoptotic Effects of this compound

| Cell Type | Assay | Concentration | Effect |

| Lung and Breast Cancer Cells | Migration Assay | 5 µM | 2.7 and 5.5-fold reduction in migration, respectively |

| A549 Lung Cancer Cells | Annexin V Staining | 2.5 µM (24h) | Significant increase in apoptotic cells |

| MDA-MB-231 Breast Cancer Cells | Annexin V Staining | 1.25 µM | Significant increase in apoptotic cells |

| MOLM-13 AML Cells | Apoptosis Assay | 0.3 µM | ~40% apoptosis |

| MOLM-13 AML Cells | Apoptosis Assay | 0.6 µM | ~70% apoptosis |

| Primary AML Patient Cells | Apoptosis Assay | 5 µM | ~30-50% apoptosis |

Data sourced from Kale et al., 2015, Kale et al., 2023, and Golla et al., 2021.[1][2][3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting the Rho/ROCK and Cdc42/MRCK signaling pathways, which are pivotal in regulating cytoskeletal dynamics.

Caption: this compound inhibits ROCK and MRCK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Caption: Workflow for MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phosphorylated Proteins (e.g., p-MYPT1)

This technique is used to detect the inhibition of ROCK/MRCK signaling by this compound.

-

Cell Lysis: Treat cells with this compound and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total MYPT1) and a loading control (e.g., β-actin or GAPDH) for normalization.

In Vitro Kinase Assay

This cell-free assay directly measures the inhibitory effect of this compound on its target kinases.

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., ROCK1 or MRCKβ), the kinase substrate (e.g., MYPT1), and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a specific antibody and a detection method such as ELISA or a fluorescence-based readout.

-

Data Analysis: Plot the kinase activity against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a promising multi-kinase inhibitor with potent anti-cancer activity, primarily targeting the ROCK and MRCK signaling pathways. Its ability to inhibit cancer cell migration, invasion, and proliferation, and to induce apoptosis, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate and develop this compound and its analogs as novel cancer therapeutics. Future studies should focus on the pharmacokinetic and pharmacodynamic properties of this compound in more advanced preclinical models to facilitate its translation to the clinic.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to DJ4: A Dual Inhibitor of ROCK and MRCK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of DJ4, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK). This document details the experimental protocols for its synthesis and biological characterization and visualizes its mechanism of action through a detailed signaling pathway diagram.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (5Z)-2-((2-phenylethyl)amino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-one, is a small molecule inhibitor with significant potential in cancer research.[1] Its core structure consists of a thiazolone ring linked to a pyrrolopyridine moiety and a phenylethylamino group.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5Z)-2-((2-phenylethyl)amino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-one | [1] |

| CAS Number | 1681020-24-5 | |

| Molecular Formula | C19H16N4OS | |

| Molecular Weight | 348.42 g/mol | |

| Appearance | Solid powder | |

| pKa (predicted) | 12.21 ± 0.40 | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | |

| IC50 (ROCK1) | 5 nM | [1] |

| IC50 (ROCK2) | 50 nM | [1] |

| IC50 (MRCKα) | 10 nM | [1] |

| IC50 (MRCKβ) | 100 nM | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of ROCK1/2 and MRCKα/β kinases, which are key downstream effectors of the RhoA and Cdc42 small GTPases, respectively.[1] These signaling pathways are crucial regulators of the actin cytoskeleton, and their dysregulation is implicated in cancer cell migration and invasion. By competitively inhibiting ATP binding to these kinases, this compound effectively blocks the phosphorylation of downstream substrates, leading to the disruption of stress fiber formation and a reduction in cancer cell motility.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the condensation of 2-amino-5-methylthiazole with 4-aminoacetophenone. The resulting intermediate is then diazotized and coupled with ethyl acetoacetate. Finally, cyclization with a substituted indole carbohydrazide yields the final product. For a detailed, step-by-step synthesis protocol, please refer to the supplementary materials of the original publication by Kale VP, et al. in Cancer Letters.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against ROCK and MRCK kinases can be determined using a variety of commercially available kinase assay kits. A common method is a fluorescence-based immunoassay.

Protocol Outline:

-

Plate Preparation: Recombinant ROCK or MRCK enzyme is coated onto a microplate.

-

Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide containing a phosphorylation site for the kinase).

-

Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody conjugated to a fluorescent probe.

-

Data Analysis: The fluorescence intensity is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Cell Migration and Invasion Assays

The effect of this compound on cancer cell migration and invasion is typically assessed using a Transwell chamber assay.[2][3]

Migration Assay Protocol:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in the upper chamber of a Transwell insert with a porous membrane in serum-free media.[2][3]

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

Treatment: this compound at various concentrations is added to the upper chamber.

-

Incubation: The plate is incubated to allow cells to migrate through the membrane.

-

Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Invasion Assay Protocol:

The invasion assay follows the same protocol as the migration assay, with the key difference that the Transwell membrane is pre-coated with a layer of extracellular matrix (e.g., Matrigel) to simulate the basement membrane that cells must degrade and penetrate during invasion.[3]

Conclusion

This compound is a valuable research tool for studying the roles of ROCK and MRCK kinases in cancer biology. Its potent and dual inhibitory activity makes it an interesting lead compound for the development of novel anti-metastatic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Extracellular Traps Facilitate A549 Cell Invasion and Migration in a Macrophage-Maintained Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

An in-depth analysis of the therapeutic potential of DJ4, a novel multi-kinase inhibitor, reveals its significant promise in oncology, particularly for the treatment of acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and triple-negative breast cancer. This compound functions as a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK1 and ROCK2) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCKα and MRCKβ).[1][2][3] This inhibition disrupts key signaling pathways involved in cancer cell proliferation, migration, and survival.

This compound exerts its therapeutic effects by targeting the ROCK and MRCK signaling pathways. These kinases are crucial regulators of the actin-myosin cytoskeleton, and their inhibition by this compound leads to a cascade of downstream effects. The primary mechanism involves the disruption of the phosphorylation of key substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2).[4][5][6][7] Inhibition of ROCK and MRCK by this compound prevents the phosphorylation of MYPT1, which in turn leads to a decrease in the phosphorylation of MLC2, ultimately resulting in the disassembly of stress fibers and a reduction in cell contractility and motility.[8]

The signaling cascade begins upstream with the activation of small GTPases like RhoA and Cdc42.[2] These molecules, when in their active GTP-bound state, activate ROCK and MRCK, respectively. This compound's ATP-competitive nature allows it to effectively block the kinase activity of ROCK and MRCK, thereby inhibiting the downstream signaling events that are critical for cancer cell invasion and metastasis.[8][9]

Therapeutic Efficacy in Preclinical Models

In vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound in a dose-dependent manner across various human AML cell lines and primary patient cells.[4][7] Notably, this compound has shown efficacy in AML cells harboring various mutations, while largely sparing normal hematopoietic cells.[5] Similar cytotoxic effects have been observed in NSCLC and breast cancer cell lines.[1][10]

In vivo studies using murine models of AML have further substantiated the therapeutic potential of this compound. Intraperitoneal administration of this compound in mice engrafted with human AML cells led to a significant reduction in disease progression, as evidenced by decreased tumor volume and bioluminescent signal, and a notable increase in overall survival.[4][5][7]

Quantitative Data Summary

| Cell Line/Patient Sample | Cancer Type | IC50 (µM) | Reference |

| AML Cell Lines | |||

| MOLM-13 | AML | 0.05 - 0.3 | [4] |

| MV4-11 | AML | 0.05 - 1.68 | [4][7] |

| OCI-AML2 | AML | 0.05 - 1.68 | [4] |

| OCI-AML3 | AML | 0.05 - 1.68 | [4][7] |

| HL-60 | AML | 0.05 - 1.68 | [4] |

| U937 | AML | 1 - 3 | [4] |

| Primary AML Patient Cells | AML | 0.264 - 13.43 | [4][7] |

| Normal Cells | |||

| Cord Blood Mononuclear Cells | Healthy | ~25 | [5] |

| Kinase Inhibition | IC50 (nM) | ||

| ROCK1 | - | 5 | [9] |

| ROCK2 | - | 50 | [9] |

| MRCKα | - | 10 | [9] |

| MRCKβ | - | 100 | [9] |

Experimental Protocols

Cell Viability (MTS) Assay

The cytotoxic effects of this compound were determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[9] Human leukemic cell lines (MOLM-13, MV4-11, OCI-AML2, OCI-AML3, HL-60, and U937) and primary AML patient samples were treated with this compound at concentrations ranging from 0.001 to 20 µM for 24 hours.[9] Following treatment, the MTS reagent was added according to the manufacturer's protocol. The absorbance at 490 nm was measured, and baseline absorbance was subtracted. Data were normalized to controls, and IC50 values were calculated using GraphPad Prism 6.0 software.[9]

Colony Forming Assay

The impact of this compound on the colony-forming ability of AML cells was assessed by treating cells with varying concentrations of this compound. For instance, A549 lung cancer cells were treated with 2.5, 5.0, and 10 µM this compound for 48 hours.[1] After treatment, cells were re-plated at a low seeding density and cultured for 14 days in a drug-free medium.[1] Colonies were then stained with crystal violet and counted.[11] The surviving fraction was calculated relative to control cells.[1]

Apoptosis (Annexin V) Assay

Apoptosis was quantified using Annexin V staining followed by flow cytometry. Cells were treated with increasing concentrations of this compound for 24 hours.[4] After treatment, cells were washed with cold PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated at room temperature in the dark for 15 minutes.[12] The stained cells were then analyzed by flow cytometry. Annexin V positive and PI negative cells were considered to be in early apoptosis.[12]

Immunoblot Analysis

To confirm the inhibition of the ROCK pathway, immunoblot analysis was performed on whole-cell lysates from AML cell lines (MV4-11 and OCI-AML3) treated with this compound (0-1 µM) for 24 hours.[4][13] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated MYPT1, phosphorylated MLC2, total ROCK1, and total ROCK2.[4][13] GAPDH was used as a loading control.[4]

In Vivo Murine Models of AML

The preclinical efficacy of this compound was evaluated in cell line-derived xenograft (CDX) models.[9] Luciferase-expressing human AML cell lines (OCIAML-3-YFP-Luc or MV4-11-Luc2-EGFP) were injected either subcutaneously or intravenously into NRG-S mice.[14] Mice were then treated with this compound (10 mg/kg) via intraperitoneal injection for 3 weeks.[14] Disease progression was monitored by measuring tumor volume, bioluminescent imaging, and flow cytometry analysis of human CD45-positive cells in the bone marrow and spleen.[5][14]

Future Directions

The preclinical data for this compound are compelling, demonstrating its potential as a targeted therapy for various cancers, especially AML. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with standard-of-care chemotherapies. While no clinical trials for this compound have been identified to date, its strong preclinical profile suggests that it is a promising candidate for future clinical development. The optimization of this compound analogs also presents an avenue for developing even more potent and selective inhibitors of the ROCK and MRCK pathways.[1][3][10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Anticancer Effects of the Analogs of this compound, a Novel Selective Inhibitor of ROCK and MRCK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Vitro Profile of DJ4: A Novel Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DJ4 is a novel small molecule inhibitor targeting Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy-related Cdc42-binding kinase (MRCK).[1] These kinases are key regulators of the actin cytoskeleton and are implicated in cancer cell migration, invasion, and proliferation.[1][2] This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action, effects on cancer cells, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROCK1/2 and MRCKα/β kinases.[3] These kinases are downstream effectors in the RhoA and Cdc42 signaling pathways, which are crucial for actin cytoskeletal dynamics.[1] By inhibiting ROCK and MRCK, this compound disrupts the phosphorylation of downstream targets such as myosin light chain (MLC2) and the myosin-binding subunit of MLC phosphatase (MYPT), leading to a reduction in stress fiber formation and ultimately inhibiting cancer cell motility and invasion.[1][4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound:

Caption: this compound inhibits ROCK/MRCK, blocking downstream signaling and cell motility.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibitory Activity of this compound [3]

| Kinase | IC50 (nM) |

| ROCK1 | 5 |

| ROCK2 | 50 |

| MRCKα | 10 |

| MRCKβ | 100 |

Table 2: Cytotoxic Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines [4][5][6]

| Cell Line | IC50 (µM) |

| MOLM-13 | 0.05 |

| MV4-11 | 0.05 - 0.3 |

| OCI-AML2 | 1.68 |

| OCI-AML3 | 1.68 |

| HL-60 | 1.68 |

| U937 | 1.68 |

Table 3: Effect of this compound on Cancer Cell Migration [1]

| Cell Line | Concentration (µM) | Fold Reduction in Migration |

| Lung Cancer | 5 | 2.7 |

| Breast Cancer | 5 | 5.5 |

In Vitro Effects on Cancer Cells

Preliminary in vitro studies have demonstrated that this compound exhibits multiple anti-cancer effects:

-

Inhibition of Migration and Invasion: this compound significantly inhibits the migration and invasion of various cancer cell lines in a concentration-dependent manner.[1]

-